5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a methoxymethyl group and a trifluoropropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with an appropriate methoxymethyl-substituted ketone or aldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. Common solvents used in this synthesis include ethanol, methanol, or acetonitrile. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The methoxymethyl and trifluoropropyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxymethyl group can participate in hydrogen bonding or other interactions with target molecules, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
5-(methoxymethyl)-1H-pyrazole: Lacks the trifluoropropyl group, affecting its lipophilicity and biological activity.
3,3,3-trifluoropropylhydrazine: A precursor in the synthesis of 5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, with different reactivity and applications.
Uniqueness
The presence of both methoxymethyl and trifluoropropyl groups in this compound imparts unique chemical properties, such as enhanced lipophilicity and the ability to participate in diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-14-6-7-2-4-12-13(7)5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCGAUTPRXSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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